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Nesolicaftor (PTI-428), a first-in-class cystic fibrosis transmembrane conductance regulator

(CFTR) amplifier, represents a novel therapeutic strategy for cystic fibrosis (CF). Unlike

traditional correctors and potentiators, Nesolicaftor is designed to increase the amount of

CFTR protein produced by the cell, thereby providing more substrate for other CFTR

modulators to act upon. This guide provides a comparative analysis of Nesolicaftor's effect on

different CFTR mutations, supported by available clinical and preclinical data, and contrasts its

performance with alternative therapeutic options.

Mechanism of Action: A Novel Approach to CFTR
Modulation
Cystic fibrosis is caused by mutations in the CFTR gene, leading to a dysfunctional or absent

CFTR protein, a channel responsible for chloride ion transport across epithelial cell

membranes. Nesolicaftor acts as a CFTR amplifier, working at the protein biogenesis level to

increase the amount of newly synthesized CFTR protein.[1] This mechanism suggests a

potential for broad efficacy across various CFTR mutations, as it addresses the fundamental

issue of insufficient protein levels.[2] Preclinical studies in human bronchial epithelial cells have

indicated that Nesolicaftor can nearly double the production of functional CFTR protein.[2]

Clinical and Preclinical Efficacy of Nesolicaftor
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Nesolicaftor has been primarily investigated as part of a triple combination therapy with a

CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). Clinical trial

data has provided insights into its efficacy, particularly for the most common CF-causing

mutation, F508del.

F508del Mutation
The F508del mutation, a Class II mutation, results in a misfolded CFTR protein that is

prematurely degraded. Clinical trials have demonstrated that the addition of Nesolicaftor to a

corrector and potentiator backbone can lead to significant improvements in clinical outcomes

for individuals with this mutation.

In a Phase 2 study involving patients homozygous for the F508del mutation, the triple

combination of Dirocaftor, Posenacaftor, and Nesolicaftor resulted in a mean absolute

improvement in percent predicted forced expiratory volume in one second (ppFEV1) of 8

percentage points compared to placebo at day 28.[2] A corresponding mean reduction in sweat

chloride concentration of 29 mmol/L was also observed.[2] For patients with one copy of the

F508del mutation (heterozygous), the response was more varied, with ppFEV1 changes

ranging from a decrease of 13 percentage points to an increase of 20 percentage points, and

sweat chloride reductions of up to 79 mmol/L.

Another study of the triple combination in patients with two copies of the F508del mutation

showed a 5% increase in ppFEV1 from baseline and a reduction in sweat chloride of 19

mmol/L from baseline (24 mmol/L compared to placebo) after 14 days of treatment with a high-

dose Posenacaftor regimen.

Rare CFTR Mutations
A key area of investigation for Nesolicaftor is its potential to treat individuals with rare CFTR

mutations who are not eligible for currently approved modulators. The ongoing CHOICES

(Crossover trial based on Human Organoid Individual response in CF - Efficacy Study) clinical

trial is specifically designed to assess the efficacy of the Dirocaftor, Posenacaftor, and

Nesolicaftor combination in this patient population, using a personalized medicine approach

based on intestinal organoid screening.

While comprehensive clinical data for specific rare mutations are still emerging from the

CHOICES trial, some preclinical data offers early insights:
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I1234_R1239del: In a preclinical study, Nesolicaftor, in combination with the corrector

Lumacaftor, was shown to increase the function of the rare I1234_R1239del-CFTR mutation

in nasal cultures.

G542X: Conversely, a study indicated that Nesolicaftor was not able to increase the mRNA

levels of the G542X nonsense mutation, suggesting limited efficacy for this type of mutation

when used without a read-through agent.

Preliminary results from the HIT-CF project, which informs the CHOICES trial, showed that a

combination of Dirocaftor and Posenacaftor elicited a response in 31% of assessable

organoids with ultra-rare mutations. The future inclusion of Nesolicaftor in these organoid

studies will provide a clearer picture of its broad applicability.

Comparative Analysis with Alternative CFTR
Modulators
The current standard of care for a significant portion of the CF population, including those with

at least one F508del mutation, is the triple combination therapy Trikafta

(elexacaftor/tezacaftor/ivacaftor). For a comprehensive comparison, it is essential to consider

the efficacy of this and other approved modulators on the same mutations where data for

Nesolicaftor is available.
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CFTR Mutation

Nesolicaftor Combination
Therapy
(Dirocaftor/Posenacaftor/N
esolicaftor)

Alternative CFTR
Modulator Therapy (e.g.,
Trikafta)

F508del/F508del

ppFEV1: +8 percentage points

vs. placebo (28 days) Sweat

Chloride: -29 mmol/L vs.

placebo (28 days)

Trikafta:ppFEV1: +10.0

percentage points vs. placebo

(4 weeks)

F508del/Minimal Function

ppFEV1: Highly variable

response (-13 to +20

percentage points) (28 days)

Sweat Chloride: Highly

variable response (-79 to +12

mmol/L) (28 days)

Trikafta:ppFEV1: +13.8

percentage points vs. placebo

(4 weeks)

Rare Mutations (General)

CHOICES trial is ongoing to

evaluate efficacy based on

organoid response.

Trikafta: A Phase 3 study in

patients with rare mutations

responsive in vitro showed a

ppFEV1 improvement of 9.2

percentage points and a sweat

chloride reduction of 28.3

mmol/L vs. placebo.

I1234_R1239del

Preclinical data suggests

functional rescue in

combination with a corrector.

Data for specific treatment with

Trikafta on this mutation is not

readily available in the

provided search results.

G542X (Nonsense)
Preclinical data suggests no

increase in mRNA levels.

Generally not responsive to

current corrector/potentiator

modulators alone.

Experimental Protocols
The evaluation of CFTR modulator efficacy relies on a variety of sophisticated in vitro and in

vivo techniques. Below are detailed methodologies for two key experimental assays cited in the

assessment of Nesolicaftor and other CFTR modulators.
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Forskolin-Induced Swelling (FIS) Assay in Intestinal
Organoids
This assay is a cornerstone of the personalized medicine approach used in the HIT-CF and

CHOICES trials to predict patient response to CFTR modulators.

Organoid Culture: Human intestinal organoids are established from rectal biopsies of CF

patients and cultured in a basement membrane matrix.

Drug Incubation: Mature organoids are seeded in 96-well plates and incubated with the

CFTR modulator(s) of interest (e.g., Nesolicaftor combination) for a specified period

(typically 24 hours for correctors and amplifiers).

Assay Initiation: Organoids are stained with a live-cell dye (e.g., Calcein green). The assay is

initiated by adding a solution containing forskolin, an adenylyl cyclase activator that

increases intracellular cAMP and subsequently activates CFTR.

Imaging and Analysis: Confocal live-cell microscopy is used to monitor the swelling of the

organoids over time. The increase in the cross-sectional area of the organoids is quantified,

with swelling being directly proportional to CFTR function (chloride and fluid secretion into

the lumen). The area under the curve (AUC) is often used as a quantitative measure of

CFTR activity.

Ussing Chamber Assay for CFTR Function in Human
Bronchial Epithelial (HBE) Cells
The Ussing chamber is a gold-standard electrophysiological technique to directly measure ion

transport across epithelial tissues.

Cell Culture: Primary HBE cells from CF patients are cultured on permeable supports to form

a polarized monolayer.

Drug Treatment: The cultured cells are treated with CFTR modulators, such as the

Nesolicaftor combination, for a defined period.

Ussing Chamber Setup: The permeable support with the cell monolayer is mounted in an

Ussing chamber, separating the apical and basolateral sides. Each side is bathed in a
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physiological solution.

Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the

short-circuit current (Isc), which represents the net ion transport, is measured.

CFTR Activation and Inhibition: CFTR-mediated chloride secretion is stimulated by adding

agonists like forskolin to the basolateral solution. The specificity of the current is confirmed

by adding a CFTR-specific inhibitor (e.g., CFTRinh-172) to the apical side. The change in Isc

upon stimulation and inhibition reflects the activity of the CFTR channels.

Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using

Graphviz.

Patient In Vitro Model Functional Assay Data Output
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Experimental workflow for in vitro assessment of CFTR modulators.
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Signaling pathway of CFTR modulation by Nesolicaftor and other modulators.
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Conclusion
Nesolicaftor, as a CFTR amplifier, offers a promising and distinct mechanism of action for the

treatment of cystic fibrosis. Clinical data for the F508del mutation, in combination with a

corrector and potentiator, demonstrates its potential to improve lung function and reduce sweat

chloride concentration. The true breadth of Nesolicaftor's utility, particularly for individuals with

rare CFTR mutations, is the subject of ongoing research, most notably the CHOICES clinical

trial. The personalized medicine approach of this trial, utilizing organoid technology, will be

instrumental in identifying which of the myriad of rare CFTR mutations are responsive to this

novel therapeutic strategy. While comparative data with highly effective modulators like Trikafta

is still limited for many rare mutations, the continued investigation into CFTR amplifiers like

Nesolicaftor holds the potential to expand the range of therapeutic options for a wider

spectrum of the cystic fibrosis population.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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